1-(Ethoxymethyl)naphthalene

Descripción general

Descripción

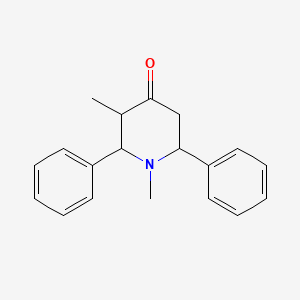

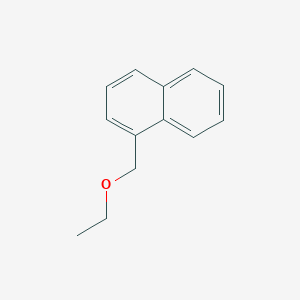

“1-(Ethoxymethyl)naphthalene” is a derivative of naphthalene. It has a molecular weight of 186.25000 . It’s important to note that the exact structure and properties of this compound may vary depending on the position and nature of the ethoxymethyl group on the naphthalene ring .

Molecular Structure Analysis

The molecular structure of “1-(Ethoxymethyl)naphthalene” would be expected to consist of a naphthalene core with an ethoxymethyl group attached. The exact structure and properties can depend on the position of the ethoxymethyl group .Physical And Chemical Properties Analysis

“1-(Ethoxymethyl)naphthalene” has a density of 1.039g/cm3 and a boiling point of 287.1ºC at 760 mmHg . Naphthalene derivatives are known for their strong fluorescence, electroactivity, and photostability .Aplicaciones Científicas De Investigación

Enhancement of Enzymatic Degradation and Green Chemistry

- The directed evolution of the enzyme Toluene ortho-Monooxygenase (TOM) from Burkholderia cepacia G4 has been studied for enhanced activity in chlorinated ethenes and naphthalene oxidation. This research is significant for environmental restoration and applications in green chemistry, including the synthesis of 1-naphthol, an important intermediate in chemical manufacturing (Canada et al., 2002).

Atmospheric Chemistry and Environmental Impacts

- Investigations into the gas-phase reactions of OH radicals with naphthalene and its derivatives, including 1-(Ethoxymethyl)naphthalene, provide insights into their atmospheric degradation and formation of dicarbonyl products. This research is crucial for understanding the environmental impacts and atmospheric behavior of these compounds (Wang et al., 2007).

Synthetic Applications in Organic Chemistry

- Research on the platinum-catalyzed hydroarylation of aryl enynes has enabled the efficient synthesis of functionalized naphthalenes. These methods have broad applications in the synthesis of complex organic molecules and pharmaceuticals (Kang et al., 2012).

Biodegradation and Microbial Interaction

- Studies on the biodegradation of naphthalene in aqueous nonionic surfactant systems highlight the potential of microbial processes in the degradation of aromatic hydrocarbons. This research is relevant for bioremediation strategies and environmental clean-up efforts (Liu et al., 1995).

Cancer Research and Drug Development

- Investigations into novel compounds derived from naphthalene, such as 1-[2-(2-Methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol, have shown promise as anticancer drugs. This research contributes to the development of new therapeutic agents for cancer treatment (Nishizaki et al., 2014).

Photophysical Studies and Material Science

- Fluorescence spectral studies on the interaction of fluorescent probes with proteins, including those based on 1-(Ethoxymethyl)naphthalene derivatives, provide insights into protein-binding interactions. These studies have implications for the development of new materials and sensors (Ghosh et al., 2016).

Bioconversion and Biotechnological Applications

- Research on the bioconversion of substituted naphthalenes, including 1-methoxy- and 1-ethoxy-naphthalenes, using cytochrome P450 variants, provides avenues for the biotechnological production of hydroxylated derivatives. This research is relevant for the synthesis of complex organic molecules through biocatalysis (Misawa et al., 2011).

Propiedades

IUPAC Name |

1-(ethoxymethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O/c1-2-14-10-12-8-5-7-11-6-3-4-9-13(11)12/h3-9H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOVHZKQVNFYHQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30303894 | |

| Record name | 1-(ethoxymethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30303894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Ethoxymethyl)naphthalene | |

CAS RN |

58530-15-7 | |

| Record name | NSC163316 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163316 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(ethoxymethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30303894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2,7,7-Tetramethylhexahydrobenzo[1,2-d:3,4-d']bis[1,3]dioxole-4,5-diol](/img/structure/B1331463.png)

![10-[(2,4-Dinitrophenyl)diazenyl]phenanthren-9-ol](/img/structure/B1331466.png)

![Spiro[5.6]dodecan-7-one](/img/structure/B1331467.png)